BenchChemオンラインストアへようこそ!

2-Bromo-4-(bromomethyl)benzoic acid

Organic Synthesis Medicinal Chemistry Bioconjugation

2-Bromo-4-(bromomethyl)benzoic acid (CAS 345953-39-1) is a disubstituted benzoic acid derivative bearing an aryl bromine at the 2-position and a benzylic bromomethyl group at the 4-position. The compound has a molecular formula of C₈H₆Br₂O₂, a molecular weight of 293.94 g/mol, and a calculated logP of approximately 3.04.

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 345953-39-1
Cat. No. B1627339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)benzoic acid
CAS345953-39-1
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Br)C(=O)O
InChIInChI=1S/C8H6Br2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12)
InChIKeyHHGQKUFNJJXELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(bromomethyl)benzoic acid (CAS 345953-39-1): Structural and Procurement Baseline


2-Bromo-4-(bromomethyl)benzoic acid (CAS 345953-39-1) is a disubstituted benzoic acid derivative bearing an aryl bromine at the 2-position and a benzylic bromomethyl group at the 4-position . The compound has a molecular formula of C₈H₆Br₂O₂, a molecular weight of 293.94 g/mol, and a calculated logP of approximately 3.04 . It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% . The compound is cited in patent literature as a synthetic intermediate in hedgehog signalling inhibitor programmes and in PTP-1B inhibitor research .

Why 2-Bromo-4-(bromomethyl)benzoic Acid Cannot Be Replaced by Generic Bromomethylbenzoic Acids


Closely related bromomethylbenzoic acid analogs—such as 4-(bromomethyl)benzoic acid (CAS 6232-88-8), 3-(bromomethyl)benzoic acid (CAS 6515-58-8), and 2-(bromomethyl)benzoic acid—share only a single electrophilic site and lack the aromatic bromine substituent [1]. In synthetic sequences requiring sequential or orthogonal functionalization (e.g., initial nucleophilic substitution at the benzylic bromide followed by palladium-catalysed cross-coupling at the aryl bromide), the mono-functional analogs cannot provide the requisite second reactive handle without additional, yield-eroding synthetic manipulation [2]. Furthermore, the ortho-bromo substituent alters the electronic character of both the aromatic ring and the carboxylic acid functionality, influencing solubility, acidity, and metal-catalysed reaction kinetics in ways that non-brominated or regioisomeric analogs cannot replicate [2].

Quantitative Differentiation Evidence for 2-Bromo-4-(bromomethyl)benzoic Acid (CAS 345953-39-1)


Orthogonal Reactivity: Dual Electrophilic Sites Enable Sequential Functionalization Routes

The target compound possesses two chemically distinct electrophilic carbon centres: a benzylic C–Br bond at the 4-(bromomethyl) position and an aromatic C–Br bond at the 2-position. In contrast, 4-(bromomethyl)benzoic acid (CAS 6232-88-8) contains only the benzylic bromide and cannot participate in subsequent aryl cross-coupling reactions without additional halogenation steps. Similarly, 2-bromo-4-methylbenzoic acid (CAS 7697-27-0) contains only the aromatic bromide and lacks the reactive benzylic handle . This orthogonal reactivity profile permits sequential diversification—such as initial nucleophilic displacement at the benzylic position followed by Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type coupling at the aryl bromide—without protecting group manipulation of the carboxylic acid [1].

Organic Synthesis Medicinal Chemistry Bioconjugation

Patent-Cited Utility: Specified Intermediate in Hedgehog Pathway Inhibitor Synthesis

The compound is explicitly cited in US patent US2006/63779 A1 (Genentech) as a synthetic intermediate for the preparation of pyridyl inhibitors of hedgehog signalling, a pathway implicated in basal cell carcinoma and medulloblastoma [1]. The patent specifically exemplifies the compound at page column 68; 116 [1]. By comparison, the regioisomeric methyl ester derivative, methyl 2-bromo-4-(bromomethyl)benzoate (CAS 128577-48-0), appears in a distinct patent family (US2005/70584 A1) and serves a different synthetic role, indicating that the free carboxylic acid function of the target compound is critical for downstream amide coupling or acid chloride formation in the claimed hedgehog inhibitor scaffolds .

Cancer Therapeutics Hedgehog Signalling Patent Synthesis

Class-Level SAR Insight: Ortho-Bromo Substitution Enhances PTP-1B Inhibitory Potency by ~20-Fold

Although direct IC₅₀ data for 2-bromo-4-(bromomethyl)benzoic acid against PTP-1B is not publicly available, structurally related deoxybenzoin-based PTP-1B inhibitors bearing an ortho-bromo substituent on the aromatic ring demonstrate up to a 20-fold increase in inhibitory potency compared to their desbromo counterparts [1]. Specifically, the published SAR study (Dufresne et al., Bioorg. Med. Chem. Lett.) showed that introduction of an ortho-bromo group adjacent to the difluoromethylphosphonate warhead was critical for achieving nanomolar-range potency [1]. By extension, the 2-bromo substituent in the target compound is expected to confer analogous electronic and steric advantages in PTP-1B inhibitor scaffolds, relative to non-brominated 4-(bromomethyl)benzoic acid (CAS 6232-88-8) .

PTP-1B Inhibition Diabetes Structure-Activity Relationship

Regioisomeric Differentiation: Para-Bromomethyl Substitution Pattern Dictates Molecular Geometry

The 4-(bromomethyl) substitution pattern in the target compound yields a linear molecular topology with a calculated para-disposition of the benzylic electrophile relative to the carboxylic acid, creating an extended molecular axis of approximately 6.8 Å (estimated from standard bond lengths). By contrast, 2-(bromomethyl)benzoic acid and 3-(bromomethyl)benzoic acid (CAS 6515-58-8) present ortho- and meta-topologies, respectively, which alter the vector of nucleophilic displacement and the geometry of the resulting conjugates [1]. This topological difference is critical in applications such as PROTAC linker design, bivalent ligand construction, and surface immobilisation, where the exit vector of the carboxylic acid anchor relative to the reactive bromomethyl group determines the spatial presentation of the final construct [2].

Regioisomerism Molecular Topology Ligand Design

Optimal Application Scenarios for 2-Bromo-4-(bromomethyl)benzoic Acid (CAS 345953-39-1) Based on Differentiating Evidence


Sequential Diversification for Medicinal Chemistry Library Synthesis

The compound's two orthogonal electrophilic sites—benzylic bromide and aromatic bromide—enable a two-step diversification sequence: first, nucleophilic displacement at the 4-(bromomethyl) position (e.g., with amines, thiols, or alkoxides) to install a first diversity element; second, palladium-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, or Ullmann) at the 2-aryl bromide to introduce a second diversity element. This sequential route, explicitly validated by the general utility of 2-bromobenzoic acids as building blocks for nitrogen heterocycle construction [1], avoids the need for intermediate halogenation steps that would be required if starting from mono-functional analogs such as 4-(bromomethyl)benzoic acid [2].

Hedgehog Pathway Inhibitor Intermediate According to Patent Precedent

The compound is a specified intermediate in Genentech's US2006/63779 A1 patent for pyridyl inhibitors of hedgehog signalling, with the compound explicitly listed at column 68; 116 [1]. Research groups pursuing hedgehog pathway antagonists for oncology indications (basal cell carcinoma, medulloblastoma) can source this intermediate directly rather than synthesising it de novo, leveraging the patent-validated synthetic route and reducing the burden of process re-development [1].

PR OTAC Linker and Bifunctional Probe Construction with Defined Topology

The linear 1,4-para topology of the carboxylic acid relative to the bromomethyl group provides an extended, predictable exit vector suitable for PROTAC (PROteolysis TArgeting Chimera) linker design and bifunctional chemical probe construction. The carboxylic acid can be activated for amide coupling to a target-binding ligand, while the benzylic bromide can be displaced to attach an E3 ligase-recruiting moiety. This linear geometry is topologically distinct from ortho- and meta-bromomethylbenzoic acid isomers, which yield bent or angular constructs that may not optimally span the target–ligase interface [1].

PTP-1B Inhibitor Scaffold Construction Leveraging Ortho-Bromo SAR

For PTP-1B inhibitor programmes, the ortho-bromo substituent present in the target compound has been shown in a related deoxybenzoin chemotype to confer up to a 20-fold potency increase compared to desbromo analogs [1]. Incorporating 2-bromo-4-(bromomethyl)benzoic acid as a synthetic intermediate ensures that this critical ortho-bromo motif is installed from the outset, whereas non-brominated alternatives such as 4-(bromomethyl)benzoic acid would require a separate, potentially low-yielding, late-stage bromination step to achieve the same pharmacophoric feature [2].

Quote Request

Request a Quote for 2-Bromo-4-(bromomethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.